molecular formula C16H16ClNO5S B2449150 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2361681-28-7

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No. B2449150
M. Wt: 369.82
InChI Key: HPJGHHLJZBGTTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography to determine the three-dimensional arrangement of atoms in the molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Gene Expression and Structure Relationship in Antitumor Sulfonamides

Compounds from sulfonamide-focused libraries, including variants structurally related to 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate, have been assessed for their antitumor properties. Notably, compounds E7010 and E7070 were identified as potent cell cycle inhibitors and progressed to clinical trials. These compounds displayed preliminary activities in phase I trials. High-density oligonucleotide microarray analysis was utilized to characterize these antitumor sulfonamides based on gene expression changes, offering insights into the essential pharmacophore structure and drug-sensitive cellular pathways for each class of compounds (Owa et al., 2002).

Chemical Modification of Membranes and Ion Permeability

Different amino-reactive reagents, such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS), have been explored for their influence on ion permeability in human red blood cells. These studies help understand the role of amino and sulfhydryl groups in controlling ion flow through membranes, contributing to the broader understanding of cellular transport mechanisms and the potential therapeutic implications of these reagents (Knauf & Rothstein, 1971).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting future research directions based on the compound’s properties and uses .

properties

IUPAC Name

(2-acetamidophenyl) 5-chloro-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJGHHLJZBGTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate

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